2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]-
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Overview
Description
2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- is a deuterated derivative of pyrimidinamine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of medicinal chemistry and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- typically involves the introduction of deuterium atoms into the pyrimidinamine structure. This can be achieved through a series of deuterium exchange reactions. One common method involves the use of deuterated reagents such as deuterated methyl iodide (CD3I) in the presence of a base like potassium carbonate (K2CO3) to replace the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions using deuterated solvents and reagents. The process is optimized to ensure high yield and purity of the deuterated product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired isotopic substitution.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced pyrimidine compounds.
Scientific Research Applications
2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of pyrimidine metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes involved in pyrimidine metabolism. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the metabolic stability and pathways of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: This compound has similar structural features but lacks the deuterium atoms.
2-Aminopyrimidine: Another pyrimidine derivative with an amino group at the 2-position.
Uniqueness
The presence of deuterium atoms in 2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- makes it unique compared to its non-deuterated counterparts. Deuterium substitution can lead to differences in chemical reactivity, metabolic stability, and biological activity, making it a valuable tool in research and development.
Properties
CAS No. |
1185309-60-7 |
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Molecular Formula |
C7H11N3 |
Molecular Weight |
144.23 g/mol |
IUPAC Name |
4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3,(H2,8,9,10)/i1D3,2D3,5D |
InChI Key |
AVRNZAITOUMSPB-TXVPSQRDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=NC(=NC=C1)N)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1=NC(=NC=C1)N |
Origin of Product |
United States |
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